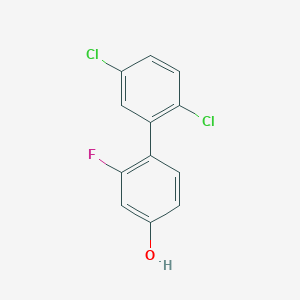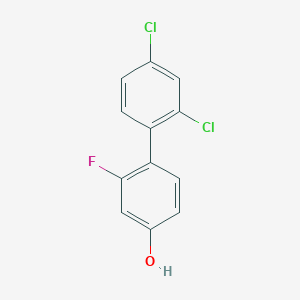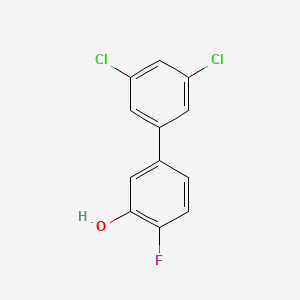![molecular formula C15H14FNO2 B6374676 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% CAS No. 1261891-07-9](/img/structure/B6374676.png)
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% (5-DMCF-3-FP) is an organic compound with a variety of uses in the scientific research field. It is a white powder with a melting point of 140-143°C, and a boiling point of 350°C. It is soluble in water, ethanol, and methanol, and is slightly soluble in ethyl acetate. 5-DMCF-3-FP has a variety of applications in scientific research, including synthesis, biochemical and physiological effects, and more.
Wissenschaftliche Forschungsanwendungen
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% has a variety of applications in scientific research, including synthesis, biochemical and physiological effects, and more. It has been used in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory drugs. It has also been used in the synthesis of various organic compounds, such as dyes, pigments, and surfactants. In addition, 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% has been used in the study of biochemical and physiological effects, such as the inhibition of enzymes, the regulation of gene expression, and the modulation of cell signaling pathways.
Wirkmechanismus
The mechanism of action of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% is not fully understood. However, it is believed that 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% acts as a competitive inhibitor of enzymes, such as cyclooxygenase-2, which is involved in the synthesis of prostaglandins. In addition, it is believed that 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% can modulate cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% have been studied in a variety of organisms, including humans. It has been shown to inhibit the synthesis of prostaglandins, which are involved in the regulation of inflammation. In addition, it has been shown to modulate the expression of genes involved in the regulation of cell growth and differentiation. Finally, it has been shown to have anti-tumor effects in certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% has a number of advantages for lab experiments. It is relatively non-toxic, making it safe to use in a laboratory setting. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to using 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% in lab experiments. For example, it is not soluble in organic solvents, making it difficult to use in certain types of experiments. In addition, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95%. One potential direction is the development of new pharmaceuticals and organic compounds based on 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95%. Another potential direction is the further study of its mechanism of action, in order to better understand its effects in various organisms. Finally, further research could be conducted to explore its potential applications in the treatment of various diseases, such as cancer and inflammation.
Synthesemethoden
The synthesis of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% can be achieved through a number of different methods. One method involves the reaction of 3-fluorophenol with N,N-dimethylaminocarbonyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces the desired 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% in a yield of 95%. Another method involves the reaction of 3-fluorophenol with N,N-dimethylaminocarbonyl chloride in the presence of a base such as sodium carbonate. This reaction produces the desired 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% in a yield of 65%.
Eigenschaften
IUPAC Name |
3-(3-fluoro-5-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-17(2)15(19)11-5-3-4-10(6-11)12-7-13(16)9-14(18)8-12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTBBOXQCXISDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684458 |
Source


|
| Record name | 3'-Fluoro-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261891-07-9 |
Source


|
| Record name | 3'-Fluoro-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374654.png)
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374684.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374692.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374697.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374703.png)